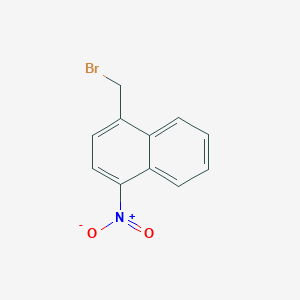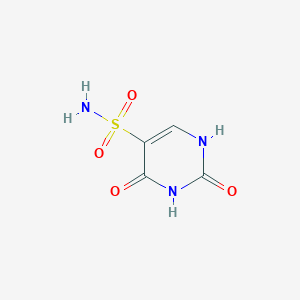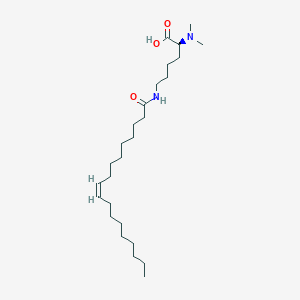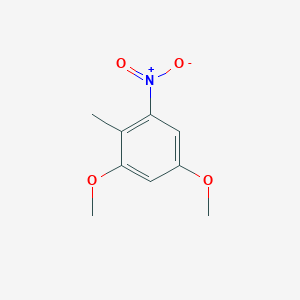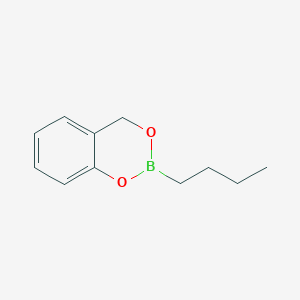
2-Butyl-4H-1,3,2-benzodioxaborinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-4H-1,3,2-benzodioxaborinine, commonly known as BDB, is a chemical compound that has recently gained attention in the field of scientific research due to its potential as a therapeutic agent. BDB belongs to the class of boron-containing compounds, which have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
BDB has been shown to have potential as an anti-cancer agent. In a study conducted by Liu et al. (2018), BDB was found to inhibit the growth of human breast cancer cells in vitro and in vivo. BDB was also found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BDB has been shown to have anti-inflammatory properties. In a study conducted by Wu et al. (2019), BDB was found to reduce inflammation in a mouse model of acute lung injury.
Mécanisme D'action
The exact mechanism of action of BDB is not fully understood. However, it has been suggested that BDB may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. BDB has also been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
BDB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BDB has been shown to have antioxidant effects. In a study conducted by Li et al. (2019), BDB was found to protect against oxidative stress in a mouse model of liver injury. BDB has also been shown to have neuroprotective effects. In a study conducted by Zhang et al. (2019), BDB was found to improve cognitive function in a mouse model of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BDB in lab experiments is its relatively low toxicity. BDB has been shown to have low cytotoxicity in vitro and in vivo. However, one limitation of using BDB in lab experiments is its limited solubility in water. This can make it difficult to administer BDB to cells or animals in a consistent and controlled manner.
Orientations Futures
There are several future directions for research on BDB. One area of interest is the development of BDB derivatives with improved solubility and bioavailability. Another area of interest is the exploration of BDB's potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential side effects.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 2-bromo-1-butene and catechol boronic acid in the presence of a palladium catalyst. The resulting product is a white crystalline powder that can be purified by recrystallization.
Propriétés
Numéro CAS |
18885-81-9 |
|---|---|
Nom du produit |
2-Butyl-4H-1,3,2-benzodioxaborinine |
Formule moléculaire |
C11H15BO2 |
Poids moléculaire |
190.05 g/mol |
Nom IUPAC |
2-butyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C11H15BO2/c1-2-3-8-12-13-9-10-6-4-5-7-11(10)14-12/h4-7H,2-3,8-9H2,1H3 |
Clé InChI |
KUCAIHPJCYHJHE-UHFFFAOYSA-N |
SMILES |
B1(OCC2=CC=CC=C2O1)CCCC |
SMILES canonique |
B1(OCC2=CC=CC=C2O1)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



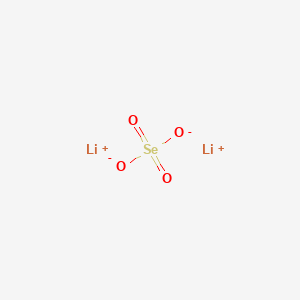
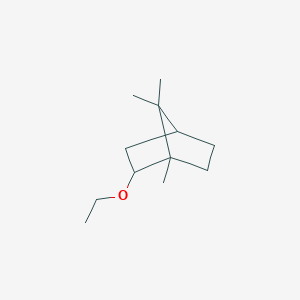
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
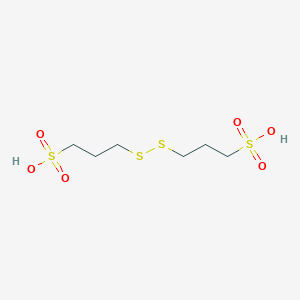
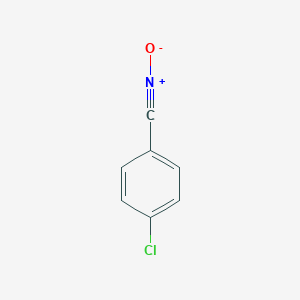
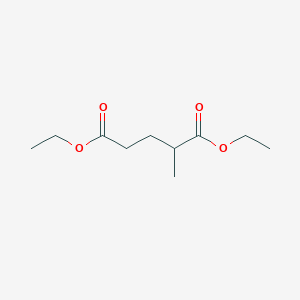
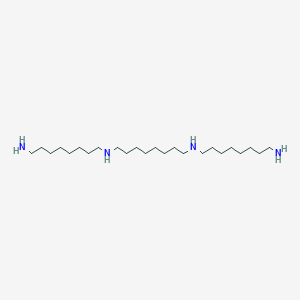
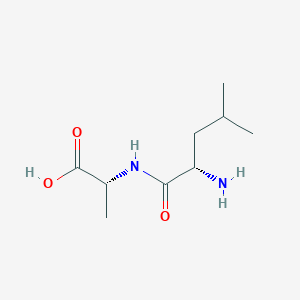
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
